3-Pentyn-1-ol

Description

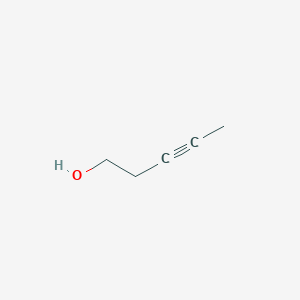

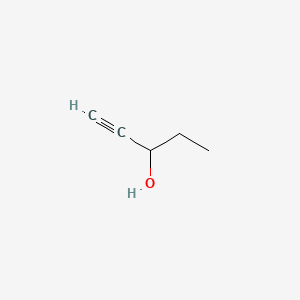

Structure

3D Structure

Properties

IUPAC Name |

pent-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYNOORNKYEHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065008 | |

| Record name | 3-Pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Pentyn-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10229-10-4 | |

| Record name | 3-Pentyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10229-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010229104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pentyn-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentyn-1-ol is a valuable bifunctional molecule incorporating both a hydroxyl group and an internal alkyne. This unique structural arrangement makes it a versatile building block in organic synthesis, enabling the introduction of a five-carbon chain with reactive handles at both ends. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, including detailed experimental protocols for its synthesis and common transformations. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, with the linear formula CH3C≡CCH2CH2OH, is a clear, colorless to light yellow liquid.[1] Its structure features a terminal methyl group on a pentynyl chain, with a primary alcohol at the C-1 position. The internal triple bond at the C-3 position is a key feature, influencing the molecule's geometry and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C5H8O | [2][3][4][5] |

| Molecular Weight | 84.12 g/mol | [2][3] |

| Boiling Point | 154-157 °C | [1][3] |

| Density | 0.912 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.456 | [1][3] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [6] |

| Melting Point | -24.1 °C (estimate) | [1] |

| pKa | 14.39 ± 0.10 (Predicted) | [1] |

| CAS Number | 10229-10-4 | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

1.2.1. 1H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

1.2.2. 13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

1.2.3. Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Key absorptions for this compound include a broad O-H stretch for the alcohol and a C≡C stretch for the alkyne.[4][7]

1.2.4. Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of the propynide anion with ethylene oxide. This reaction sequence builds the five-carbon chain in a regioselective manner.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction of acetylides with epoxides.

Materials:

-

Propyne (gas)

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

-

Ethylene oxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen).

-

Condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Bubble propyne gas through the sodium amide/liquid ammonia suspension until the formation of the sodium propynide is complete (indicated by a color change).

-

Slowly add a solution of ethylene oxide in anhydrous diethyl ether or THF to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature to allow the ammonia to evaporate.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Chemical Reactivity and Transformations

The presence of both a hydroxyl group and a triple bond allows for a wide range of chemical transformations.

Caption: Key Reactions of this compound.

Oxidation of the Alcohol

The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde, 3-pentynal, using mild oxidizing agents such as pyridinium chlorochromate (PCC).

3.1.1. Experimental Protocol: Oxidation with PCC

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH2Cl2)

-

Celite® or silica gel

-

Anhydrous diethyl ether

Procedure:

-

Suspend PCC in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous dichloromethane to the PCC suspension at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 3-pentynal.

-

Purify the product by column chromatography on silica gel if necessary.

Reduction of the Alkyne

The internal alkyne can be stereoselectively reduced to either a cis or trans alkene.

3.2.1. Experimental Protocol: Hydrogenation to (Z)-3-Penten-1-ol (cis-alkene)

Materials:

-

This compound

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hexane or ethanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve this compound in a suitable solvent such as hexane or ethanol in a flask equipped with a stir bar.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed or the reaction is complete (monitor by GC or TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain (Z)-3-Penten-1-ol.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules.

-

Drug Development: The pentynyl and hydroxyl functionalities can be elaborated to construct various pharmacophores. For instance, it has been used in the synthesis of bis-indole derivatives.[8]

-

Materials Science: As a bifunctional monomer, it can be incorporated into polymers to introduce specific properties.

-

Corrosion Inhibition: Studies have shown that this compound can act as a corrosion inhibitor for iron in acidic media.[3][9]

Safety and Handling

This compound is a flammable liquid and vapor. It is also a skin and eye irritant and may cause respiratory irritation.[2]

Hazard Statements:

-

H226: Flammable liquid and vapor.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a commercially available and synthetically versatile building block with broad applications in organic chemistry. Its unique combination of a primary alcohol and an internal alkyne allows for a diverse range of chemical transformations, making it a valuable tool for researchers and scientists in both academic and industrial settings. This guide provides a foundational understanding of its properties, synthesis, and reactivity to facilitate its effective use in the laboratory.

References

- 1. allen.in [allen.in]

- 2. mdpi.com [mdpi.com]

- 3. brainly.com [brainly.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. EP1019345A1 - Process for the preparation of propyne - Google Patents [patents.google.com]

- 6. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 7. Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

Spectroscopic Profile of 3-Pentyn-1-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-pentyn-1-ol (CAS No. 10229-10-4), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Spectroscopic Data

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.[6] The hydroxyl proton typically appears as a broad singlet that can be confirmed by D₂O exchange.[6]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-1 (-CH₃) | ~1.7 | t | 3H | ~2.4 |

| H-2 (-CH₂-C≡) | ~2.3 | qt | 2H | ~7.0, ~2.4 |

| H-3 (HO-CH₂ -) | ~3.6 | t | 2H | ~7.0 |

| H-4 (-OH) | Variable (broad s) | s | 1H | N/A |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton. The alkyne carbons are particularly distinctive, resonating in the upfield region characteristic of sp-hybridized carbons.[6]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (-C H₃) | ~3.5 |

| C-2 (-C H₂-C≡) | ~23.0 |

| C-3 (HO-C H₂-) | ~61.0 |

| C-4 (-C ≡C-) | ~78.0 |

| C-5 (-C≡C -) | ~82.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by a prominent broad absorption for the hydroxyl group and a weaker, sharp absorption for the internal alkyne.[6]

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | ~3300 | Broad, Strong |

| C-H (sp³) | Stretch | 2800-3000 | Medium |

| C≡C | Stretch | ~2240 | Weak to Medium |

| C-O | Stretch | ~1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected at an m/z of 84.1164.[1][6] Due to the presence of the alcohol, the molecular ion peak may be weak.[6]

| m/z | Relative Intensity (%) | Fragment Assignment |

| 84 | 15 | [M]⁺ |

| 55 | 100 | [M - C₂H₅]⁺ |

| 53 | 40 | [C₄H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| 31 | 60 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific instrument parameters may vary.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be acquired by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). For EI, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 3-Pentyn-1-ol (CAS No. 10229-10-4).[1] this compound is a valuable bifunctional molecule featuring both a hydroxyl group and an internal alkyne, making it a versatile building block in organic synthesis. This document details established synthetic methodologies, including a detailed experimental protocol for its preparation via a Grignar-based reaction. Quantitative data, including physical properties and spectroscopic analyses, are systematically presented in tabular format. Additionally, this guide illustrates key synthetic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the chemistry involved. While the specific historical discovery of this compound is not extensively documented in readily available literature, its inclusion in major chemical databases and its use in contemporary research underscore its significance in the field.

Introduction and Historical Context

The study of alkynols, compounds containing both alkyne and alcohol functional groups, is a significant area within organic chemistry. The unique reactivity of these bifunctional molecules allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials. The development of synthetic methods for alkynols has evolved from classical approaches, such as the alkynylation of carbonyl compounds, to more modern, efficient, and environmentally benign methodologies.

While the precise first synthesis of this compound is not clearly documented in readily accessible historical records, its presence in the Beilstein database (Beilstein Registry Number: 1735967) indicates it has been a known compound for a considerable time.[2] The general history of alkynol chemistry dates back to the foundational work in organic synthesis in the 19th century, with significant advancements in the understanding of chemical structures and reactivity by chemists like Friedrich Wöhler and August Kekulé.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 10229-10-4 | [1] |

| Boiling Point | 154-157 °C (lit.) | [2] |

| Density | 0.912 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.456 (lit.) | [2] |

| Appearance | Clear yellow liquid | [1] |

| Solubility | Slightly soluble in water. | [1] |

Table 2: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH ₃ | 1.796 | t | 2.5 |

| -C≡C-CH ₂- | 2.398 | tq | 6.4, 2.5 |

| -CH ₂-OH | 3.673 | t | 6.4 |

| -OH | 3.23 | s (broad) | - |

Data sourced from ChemicalBook.[3]

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| C H₃- | ~13 |

| -C≡C-C H₂- | ~23 |

| -C H₂-OH | ~61 |

| -C ≡C-CH₂- | ~78 |

| CH₃-C ≡C- | ~80 |

Note: Approximate chemical shifts are based on typical values for similar structures and require experimental verification for precise assignment.

Table 4: Key IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3300 (broad) | Hydrogen-bonded alcohol |

| C-H stretch (sp³) | ~2850-2960 | Aliphatic C-H |

| C≡C stretch | ~2200-2300 | Internal alkyne (weak) |

| C-O stretch | ~1050 | Primary alcohol |

Note: These are characteristic ranges and may vary slightly based on the specific spectrum.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

General Synthetic Strategies

The synthesis of alkynols like this compound can be broadly categorized into a few key strategies. The following diagram illustrates the logical relationships between some of these approaches.

Caption: General synthetic approaches to this compound.

Detailed Experimental Protocol: Grignard-based Synthesis

This protocol describes a representative lab-scale synthesis of this compound via the reaction of a propynyl Grignard reagent with ethylene oxide. This method is adapted from established procedures for similar alkynol syntheses.

Reaction Scheme:

CH₃-C≡CH + C₂H₅MgBr → CH₃-C≡CMgBr + C₂H₆ CH₃-C≡CMgBr + (CH₂)₂O → CH₃-C≡C-CH₂CH₂OMgBr CH₃-C≡C-CH₂CH₂OMgBr + H₃O⁺ → CH₃-C≡C-CH₂CH₂OH + Mg²⁺ + Br⁻ + H₂O

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Propyne gas

-

Ethylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard, flame-dried glassware for anhydrous reactions

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), place magnesium turnings. Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous THF to the magnesium turnings to form the Grignard reagent.

-

Formation of Propynylmagnesium Bromide: Cool the solution of ethylmagnesium bromide to 0-10 °C. Bubble dry propyne gas through the solution at a controlled rate. The reaction will form the less soluble propynylmagnesium bromide.

-

Reaction with Ethylene Oxide: Cool the suspension of propynylmagnesium bromide to 0-5 °C in an ice bath. Slowly add a pre-cooled solution of ethylene oxide in anhydrous THF to the Grignard reagent, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other methods for the synthesis of this compound include:

-

Reduction of Alkynyl Ketones or Esters: A reliable alternative involves the reduction of an alkynyl ketone or ester, such as 3-pentynal or an ester of 3-pentynoic acid. Common reducing agents like sodium borohydride or lithium aluminum hydride can be used for this transformation. The selectivity of the reducing agent is crucial to avoid the reduction of the alkyne functionality.

-

Catalytic Hydrogenation: While typically used to reduce alkynes to alkenes or alkanes, under carefully controlled conditions with specific catalysts (e.g., Lindlar's catalyst), it might be possible to selectively reduce a more unsaturated precursor to this compound, although this is less common for its direct synthesis.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for selective reactions at either the hydroxyl group or the alkyne. For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution reactions, while the alkyne can undergo various transformations such as hydrogenation, hydration, or coupling reactions.

In the context of drug development, the rigid, linear structure of the alkyne in this compound can be used to introduce conformational constraints into a molecule, which can be beneficial for binding to biological targets. The hydroxyl group provides a handle for further functionalization or for forming hydrogen bonds with a receptor. While no specific signaling pathways directly involving this compound have been identified in the conducted research, its utility as a building block for more complex, biologically active molecules is evident. For example, it has been used in the synthesis of bis(indolyl)alkanes.[2]

Conclusion

This compound is a valuable and versatile building block in organic chemistry. This guide has provided a detailed overview of its synthesis, with a focus on a Grignard-based approach, and has presented its key physicochemical and spectroscopic properties in a structured format. The provided diagrams offer a clear visual representation of the synthetic strategies and experimental workflow. While the historical origins of this specific compound are not prominently documented, its continued use in modern synthesis highlights its importance for researchers and professionals in the chemical and pharmaceutical sciences. Further research into novel, more sustainable synthetic methods for this compound and its derivatives will undoubtedly continue to expand its utility in various scientific disciplines.

References

Physical properties of 3-Pentyn-1-ol (boiling point, density, solubility)

This technical guide provides a comprehensive overview of the core physical properties of 3-Pentyn-1-ol (CAS No: 10229-10-4), a bifunctional organic compound featuring both an alkyne and a primary alcohol functional group. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this versatile reagent. The guide details its boiling point, density, and solubility, supported by established experimental methodologies for their determination.

Summary of Physical Properties

This compound is a clear, colorless to yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use. Discrepancies in reported values from different sources are noted where applicable.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1][3] |

| Molecular Weight | 84.12 g/mol | [1][2][3] |

| Boiling Point | 154-157 °C (at 760 mmHg) | [3][4][5][6] |

| 127-129 °C | [1] | |

| Density | 0.912 g/mL (at 25 °C) | [3][4][5][7] |

| 0.85 g/cm³ | [1] | |

| Refractive Index | n20/D 1.456 | [3][4][7] |

| Solubility | Soluble in water, potentially to a limited extent. | [1] |

Note: The boiling point range of 154-157 °C and the density of 0.912 g/mL at 25 °C are more consistently reported in chemical supplier and database literature.[3][4][5][6][7]

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the primary physical properties of liquid compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] For this compound, this can be accurately measured using several established laboratory techniques.

Method 1: Micro Boiling Point Determination (Thiele Tube Method)

This method is advantageous as it requires a minimal amount of sample (less than 0.5 mL).[10]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube or Durham tube, rubber band, heating oil (e.g., mineral oil), and a heat source.[8][11]

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.[10]

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.[11]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[10]

-

As the temperature rises, air trapped in the capillary tube will bubble out. The heating continues until a steady and rapid stream of bubbles emerges from the capillary tube, indicating the liquid's vapor pressure has exceeded the external pressure.[8][11]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10][11]

-

Method 2: Simple Distillation

For larger sample volumes (at least 5 mL), a simple distillation provides an accurate boiling point measurement.[9][10]

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distilling flask is charged with at least 5 mL of this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[8]

-

The liquid is heated to a boil. As it distills, the vapor surrounds the thermometer bulb.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the measured atmospheric pressure.[8][10]

-

Density, the mass per unit volume, is a fundamental physical property.

Method: Volumetric Flask and Analytical Balance

This is a straightforward and precise method for determining the density of a liquid.[12]

-

Apparatus: A volumetric flask of a known volume (e.g., 10.00 mL or 25.00 mL), an analytical balance, and a pipette.

-

Procedure:

-

The mass of the clean, dry volumetric flask is accurately measured and recorded using an analytical balance.[12]

-

Using a pipette, the flask is carefully filled with this compound up to the calibration mark.

-

The mass of the flask containing the liquid is measured and recorded.[12]

-

The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask (Density = Mass / Volume).[12][13] For highest accuracy, the procedure should be performed at a controlled temperature (e.g., 25 °C), as density is temperature-dependent.

-

Solubility testing determines the ability of a substance to dissolve in a solvent. For this compound, its solubility in water is of primary interest due to the presence of both a hydrophilic hydroxyl group and a hydrophobic carbon chain.

Method: Qualitative Miscibility Test

This simple test determines if the alcohol is miscible (soluble) or immiscible (insoluble) in water.[14][15]

-

Apparatus: Test tubes, droppers or pipettes.

-

Procedure:

-

Approximately 2 mL of deionized water is placed into a clean test tube.[16]

-

A small amount of this compound (e.g., 0.5 mL) is added to the test tube.

-

The test tube is stoppered and shaken vigorously for 10-20 seconds to ensure thorough mixing.[14]

-

The mixture is allowed to stand and then observed.

-

Interpretation:

-

Based on literature, this compound is expected to be soluble, though possibly to a limited extent, reflecting the balance between its polar hydroxyl group and its five-carbon chain.[1]

-

Visualization of Experimental Workflow

The logical flow for the systematic determination of the physical properties of this compound is illustrated in the diagram below.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H8O | CID 66295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 10229-10-4 [sigmaaldrich.com]

- 4. This compound 97 10229-10-4 [sigmaaldrich.com]

- 5. This compound | 10229-10-4 [chemicalbook.com]

- 6. This compound 97 10229-10-4 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of 3-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for 3-Pentyn-1-ol (CAS No: 10229-10-4). The information is intended to support laboratory personnel in minimizing risks associated with the use of this chemical in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1][3] |

| Appearance | Clear to dark yellow liquid | [1] |

| Boiling Point | 154-157 °C | [3] |

| Density | 0.912 g/mL at 25 °C | [3] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [3][4] |

| Refractive Index | n20/D 1.456 | [3] |

| Vapor Pressure | 1.0 ± 0.6 mmHg at 25°C | [2] |

| Solubility | Soluble in water. | [5] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized below, followed by a table of hazard and precautionary statements.

GHS Pictograms:

| Class | Hazard Statement |

| Flammable Liquid (Category 3) | H226: Flammable liquid and vapor |

| Skin Irritant (Category 2) | H315: Causes skin irritation |

| Eye Irritant (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

| Code | Precautionary Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P242 | Use non-sparking tools. |

| P243 | Take action to prevent static discharges. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safe Handling

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

Caption: Required Personal Protective Equipment for handling this compound.

General Handling Protocol

The following protocol outlines the general steps for safely handling this compound in a laboratory setting.

-

Preparation :

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Clear the work area of all unnecessary equipment and ignition sources (e.g., hot plates, open flames, spark-producing equipment).[6]

-

Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) and a spill kit readily accessible.

-

Ensure an eyewash station and safety shower are unobstructed and operational.

-

-

Handling :

-

All manipulations of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[2]

-

Ground and bond containers when transferring the liquid to prevent static discharge.[6]

-

Use non-sparking tools for all operations.[7]

-

Keep the container tightly closed when not in use.[7]

-

-

Storage :

The logical workflow for general handling is depicted in the following diagram.

Caption: General workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, the following protocols should be initiated immediately.

Spill Response:

-

Evacuate : Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated.

-

Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

-

Collect : Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), collecting the cleaning materials for hazardous waste disposal.

First Aid Measures:

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

The decision-making process for responding to a this compound spill is outlined below.

Caption: Workflow for responding to a this compound spill.

Waste Disposal Protocol

All waste containing this compound, including contaminated materials and empty containers, must be treated as hazardous waste.

-

Waste Collection :

-

Collect liquid waste in a designated, properly labeled, and sealed container.

-

Collect solid waste (e.g., contaminated gloves, absorbent materials) in a separate, labeled, and sealed container.

-

-

Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

-

Storage : Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

-

Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all institutional and regulatory guidelines. Do not dispose of this compound down the drain.

Toxicological Information and Signaling Pathways

Currently, there is a lack of specific studies detailing the toxicological mechanisms and signaling pathways of this compound. However, as an alkynol, its toxicity is likely related to its irritant properties and its potential to be metabolized to reactive intermediates. General toxicological effects are skin, eye, and respiratory irritation.[1]

Given the absence of specific signaling pathway data, it is crucial for researchers to handle this compound with the assumption that it may have uncharacterized toxic effects and to minimize exposure through the rigorous application of the handling protocols outlined in this guide.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant flammability and irritant hazards. A comprehensive understanding of its properties and strict adherence to the detailed handling, emergency, and disposal protocols outlined in this guide are essential for ensuring the safety of laboratory personnel and the protection of the research environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and other hazardous chemicals.

References

- 1. This compound | 10229-10-4 | Benchchem [benchchem.com]

- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. blog.storemasta.com.au [blog.storemasta.com.au]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. pdx.edu [pdx.edu]

- 7. fishersci.com [fishersci.com]

- 8. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Molecular Properties of 3-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular formula and molecular weight of 3-Pentyn-1-ol, a significant chemical compound in various research and development applications.

Core Molecular Data

This compound is an organic compound with a linear five-carbon chain containing a triple bond and a terminal alcohol functional group. Its chemical structure dictates its physical and chemical properties, making a precise understanding of its molecular weight and formula crucial for experimental accuracy and theoretical modeling.

The molecular formula of this compound is C5H8O.[1][2][3] This formula indicates that a single molecule of this compound is composed of five carbon atoms, eight hydrogen atoms, and one oxygen atom.

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights of its elements: Carbon (approximately 12.011 amu), Hydrogen (approximately 1.008 amu), and Oxygen (approximately 15.999 amu).[4][5][6][7][8][9][10][11][12][13][14][15]

The experimentally determined and computationally calculated molecular weight of this compound is approximately 84.12 g/mol .[1]

Quantitative Data Summary

For ease of reference and comparison, the fundamental molecular data for this compound and its constituent elements are summarized in the table below.

| Element/Compound | Symbol/Formula | Count | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| This compound | C5H8O | 1 | 84.118 |

Note: The total molecular weight may vary slightly based on the specific isotopic composition and the precision of the atomic weights used. The accepted molecular weight is often cited as 84.12 g/mol .[1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Methodology for Mass Spectrometry Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for this type of molecule. In this process, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron from the molecule to form a molecular ion (M+).

-

Mass Analysis: The resulting ions are accelerated and passed through a magnetic or electric field. The path of the ions is deflected based on their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Interpretation: The peak with the highest m/z value in the resulting mass spectrum typically corresponds to the molecular ion, and its m/z value provides the molecular weight of the compound. For this compound, a prominent peak would be expected at approximately m/z = 84.

Visualization of Elemental Composition

The following diagram illustrates the relationship between the constituent elements and the final compound, this compound.

References

- 1. This compound | C5H8O | CID 66295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound [webbook.nist.gov]

- 4. fiveable.me [fiveable.me]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. quora.com [quora.com]

- 15. m.youtube.com [m.youtube.com]

Reactivity of the alkyne group in 3-Pentyn-1-ol

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 3-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule featuring a terminal hydroxyl group and an internal alkyne. This guide provides a comprehensive technical overview of the reactivity of the internal carbon-carbon triple bond in this compound. The document details key transformations including hydrogenation, hydration, halogenation, oxidation, and metal-catalyzed reactions. For each reaction class, this guide presents reaction mechanisms, detailed experimental protocols derived from literature on this compound and its close structural analogs, and quantitative data to facilitate experimental design and application in synthetic chemistry, particularly in the fields of drug discovery and materials science.

Introduction to this compound

This compound (CAS No: 10229-10-4) is a valuable building block in organic synthesis.[1][2] Its structure incorporates both nucleophilic (hydroxyl) and electrophilic/dienophilic (alkyne) centers, allowing for a diverse range of chemical transformations.[2] As an internal alkyne, the triple bond is less sterically hindered than in more substituted analogs but lacks the unique acidity of terminal alkynes.[3] This guide focuses specifically on the chemical behavior of the alkyne functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10229-10-4 | [4][5] |

| Molecular Formula | C₅H₈O | [4][5] |

| Molecular Weight | 84.12 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 154-157 °C | |

| Density | 0.912 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.456 |

Reactions of the Alkyne Group

The internal triple bond of this compound is susceptible to a variety of addition reactions. The regioselectivity is not a factor as the alkyne is symmetrical with respect to addition, but stereoselectivity is a key consideration, particularly in reduction reactions.

Hydrogenation: Reduction to Alkenes and Alkanes

The triple bond can be partially reduced to a cis-alkene, a trans-alkene, or fully reduced to an alkane depending on the catalyst and reaction conditions.[6]

Selective reduction to the corresponding cis-alkene, (Z)-pent-3-en-1-ol, is achieved using "poisoned" catalysts that are deactivated before they can reduce the initially formed alkene.[7] Commonly used systems include Lindlar's catalyst and the P-2 Nickel catalyst.[8] The reaction proceeds via syn-addition of hydrogen across the alkyne bond.[7][9]

Diagram 1: General Workflow for Catalytic Hydrogenation

Caption: General workflow for a batch catalytic hydrogenation experiment.[1]

Table 2: Conditions for Selective Hydrogenation of Internal Alkynols to cis-Alkenols

| Substrate | Catalyst System | Solvent | Temp. | Pressure | Product | Yield (%) | Purity/Selectivity | Reference |

| Hex-3-yn-1-ol | P-2 Ni, Ethylenediamine | Ethanol | 20-25 °C | 1 atm | cis-Hex-3-en-1-ol | 94% | >99% cis (no detectable trans) | [3] |

| 3-Hexyn-1-ol | Lindlar Catalyst | Not specified | 308 K | 0.3 MPa | cis-3-Hexen-1-ol | ~100% conversion | High selectivity | [10] |

| 2-Pentyne | Lindlar Catalyst | Not specified | Not specified | Not specified | cis-2-Pentene | Not specified | High selectivity | [8] |

Experimental Protocol: Selective Hydrogenation to (Z)-Pent-3-en-1-ol using P-2 Nickel (Adapted from Brown & Ahuja, 1973 for Hex-3-yn-1-ol)[3]

-

Catalyst Preparation: P-2 Nickel catalyst (5.0 mmol) is prepared via the reduction of Ni(CH₃COO)₂·4H₂O (1.25 g) with NaBH₄ in ethanol under a hydrogen atmosphere.[3][11]

-

Reaction Setup: The reactor containing the freshly prepared catalyst is purged with hydrogen. Ethylenediamine (0.66 mL, 10 mmol) is added via syringe, followed by this compound (3.36 g, 40.0 mmol).

-

Hydrogenation: The mixture is stirred vigorously under a positive pressure of hydrogen (1 atm) at 20-25 °C. Hydrogen uptake is monitored and typically ceases after quantitative consumption (approx. 12-15 minutes).

-

Work-up: The hydrogen atmosphere is replaced with nitrogen. The reaction mixture is filtered through a small pad of activated carbon to remove the catalyst.

-

Isolation: The filtrate is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude (Z)-pent-3-en-1-ol.

-

Purification: The product can be further purified by distillation if required.

Reduction of internal alkynes to trans-alkenes is typically achieved using sodium or lithium metal in liquid ammonia at low temperatures.[6] The mechanism involves a radical anion intermediate.

Diagram 2: Mechanism of Dissolving Metal Reduction of an Alkyne

Caption: Mechanism for the formation of a trans-alkene from an alkyne.[6]

Complete reduction to the corresponding alkane, 1-pentanol, occurs with more active catalysts such as Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel under a hydrogen atmosphere.[1][6] This reaction typically proceeds rapidly through the alkene intermediate without its isolation.

Hydration

The addition of water across the triple bond of an internal alkyne typically requires a catalyst, such as mercuric salts (HgSO₄) in aqueous acid. For a symmetrically substituted internal alkyne like this compound, hydration is not regioselective and will produce a single ketone product, 5-hydroxypentan-2-one, after keto-enol tautomerization.[2]

Experimental Protocol: Acid-Catalyzed Hydration (General procedure for internal alkynes)

-

Reaction Setup: To a round-bottom flask, add this compound (1 eq.), water, and a catalytic amount of sulfuric acid.

-

Catalyst Addition: Add a catalytic amount of mercuric sulfate (HgSO₄).

-

Reaction: Heat the mixture under reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation: Extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting ketone by column chromatography or distillation.

Halogenation

Alkynes react with halogens (Cl₂, Br₂) in an addition reaction. The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene via an anti-addition mechanism, proceeding through a bridged halonium ion intermediate.[12] The addition of a second equivalent of halogen yields a tetrahaloalkane.

Diagram 3: Mechanism of Alkyne Bromination (First Addition)

Caption: Mechanism for the anti-addition of bromine to an alkyne.[12]

Table 3: Quantitative Data for Halogenation of 3-Hexyne (Data for a close structural analog of this compound)

| Reagent | Solvent | Product(s) | Yield(s) | Reference |

| Cl₂ (1 eq.) | Acetic Acid | (E)-3,4-dichloro-3-hexene | 19% | [12] |

| (Z)-3,4-dichloro-3-hexene | 7% | [12] | ||

| trans-acetoxy-chloro-hexene | 51% | [12] |

Experimental Protocol: Bromination of this compound (General procedure for alkynes)

-

Reaction Setup: Dissolve this compound (1 eq.) in an inert solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Reagent Addition: Slowly add a solution of bromine (1 eq.) in CH₂Cl₂ to the stirred alkyne solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the bromine color disappears, indicating consumption of the starting material (monitor by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, (E)-3,4-dibromopent-3-en-1-ol.

Hydroboration-Oxidation

Hydroboration of internal alkynes with a bulky borane reagent (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution yields a ketone.[13][14][15] The reaction proceeds via a syn-addition of the borane across the triple bond to form a vinylborane, which is then oxidized to an enol that tautomerizes to the ketone. For this compound, this reaction would yield 5-hydroxypentan-3-one.

Ozonolysis

Ozonolysis of internal alkynes, followed by a workup with water, cleaves the triple bond to produce two carboxylic acids.[16] For this compound, ozonolysis would yield acetic acid and 3-hydroxypropanoic acid.

Experimental Protocol: Ozonolysis of this compound (General procedure)

-

Reaction Setup: Dissolve this compound (1 eq.) in an inert solvent (e.g., CH₂Cl₂) and cool the solution to -78 °C.

-

Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge: Bubble nitrogen gas through the solution to remove the excess ozone.

-

Work-up: Add water to the reaction mixture and allow it to warm to room temperature. The ozonide intermediate will be hydrolyzed to the carboxylic acid products.

-

Isolation: Separate the aqueous and organic layers. The carboxylic acid products can be isolated from the respective layers based on their polarity.

Gold-Catalyzed Reactions

Recent literature has shown that this compound can participate in gold-catalyzed reactions, such as the site-selective addition of indoles.[17] In these reactions, the gold catalyst activates the alkyne toward nucleophilic attack by the indole. The presence of the hydroxyl group can also play a role in directing or participating in subsequent reaction steps.[18][19]

Conclusion

The alkyne group in this compound exhibits a rich and versatile reactivity profile characteristic of internal alkynes. It readily undergoes addition reactions, including stereoselective hydrogenations to form either cis- or trans-alkenes, hydration to form ketones, and halogenation. The triple bond can also be cleaved via ozonolysis or participate in more complex metal-catalyzed C-C bond-forming reactions. The predictable nature of these transformations, combined with the presence of a modifiable hydroxyl group, makes this compound a highly useful and adaptable platform for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides the foundational data and protocols necessary for professionals to effectively utilize this important chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 10229-10-4 | Benchchem [benchchem.com]

- 3. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C5H8O | CID 66295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. jove.com [jove.com]

- 9. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

- 10. mdpi.com [mdpi.com]

- 11. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. investigacion.unirioja.es [investigacion.unirioja.es]

The Versatility of 3-Pentyn-1-ol: A Technical Guide to its Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyn-1-ol, a bifunctional alkyne alcohol, is emerging as a versatile building block in the field of medicinal chemistry. Its unique structural features—a terminal alkyne and a primary alcohol—provide two reactive centers for a variety of chemical transformations. This allows for the construction of complex molecular architectures and the synthesis of diverse scaffolds for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, detailing its role in the synthesis of bioactive molecules and providing insights into relevant experimental methodologies.

Core Chemical Properties and Reactivity

This compound (CAS No: 10229-10-4) is a colorless to pale yellow liquid with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1][2] Its utility in organic synthesis stems from the distinct reactivity of its two functional groups. The terminal alkyne can participate in a wide array of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. Concurrently, the primary hydroxyl group can be readily oxidized, esterified, or converted into a leaving group for substitution reactions. This dual functionality makes this compound an attractive starting material for creating a diverse library of compounds for biological screening.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The reactivity of this compound's alkyne group makes it a valuable precursor for the synthesis of various medicinally relevant heterocyclic systems.

Furan Derivatives

Substituted furans are present in numerous biologically active compounds.[3] While direct synthesis of furan derivatives from this compound is not extensively documented in high-impact medicinal chemistry literature, the alkyne functionality is a key component in established furan synthesis methodologies. For instance, the cyclization of alkynols can be a route to furan rings, although specific examples starting with this compound are not readily found in the context of bioactive compound synthesis.

Pyrazole Derivatives

Pyrazoles are another class of heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This compound can be envisioned as a precursor to the necessary 1,3-dicarbonyl synthon through hydration of the alkyne followed by oxidation. A general workflow for such a transformation is depicted below.

Figure 1. Conceptual workflow for the synthesis of pyrazole-based bioactive molecules from this compound.

Role in Cross-Coupling Reactions for Drug Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery. The terminal alkyne of this compound makes it an ideal substrate for reactions like the Sonogashira coupling.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a common structural motif in pharmaceuticals.[6] This reaction allows for the direct attachment of the pentynol fragment to aromatic or heteroaromatic rings, which are prevalent in drug molecules. The resulting arylalkynes can serve as key intermediates for the synthesis of more complex drug candidates.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a generalized protocol for the Sonogashira coupling of an aryl halide with an alkyne, which can be adapted for this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Copper(I) iodide (CuI, 0.1 equiv)

-

Amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Sulfonamide-Containing Molecules

Sulfonamides are a well-established class of pharmacophores found in a wide range of drugs, including antibacterial, diuretic, and hypoglycemic agents. While no direct synthesis of bioactive sulfonamides starting from this compound is prominently reported, its derivatives can be incorporated into sulfonamide-containing scaffolds. For example, the hydroxyl group of this compound can be converted to an amine, which can then be reacted with a sulfonyl chloride to form a sulfonamide.

Figure 2. Conceptual pathway for synthesizing sulfonamide derivatives from this compound.

Quantitative Data and Future Perspectives

Currently, there is a notable lack of publicly available quantitative data, such as IC50 values or other measures of biological activity, for compounds directly synthesized from this compound in a medicinal chemistry context. The existing literature primarily highlights its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 10229-10-4 | [1] |

| Boiling Point | 154-157 °C | Sigma-Aldrich |

| Density | 0.912 g/mL at 25 °C | Sigma-Aldrich |

The future of this compound in medicinal chemistry lies in its systematic exploration as a starting material for the generation of diverse chemical libraries. High-throughput screening of these libraries against various biological targets could unveil novel bioactive compounds. Furthermore, the development of new catalytic methods that exploit the dual functionality of this compound could open up new avenues for the efficient synthesis of complex and medicinally relevant molecules.

Conclusion

This compound is a promising, yet under-explored, building block in medicinal chemistry. Its bifunctional nature offers significant synthetic flexibility for the creation of diverse molecular scaffolds, including important heterocyclic systems and frameworks amenable to further elaboration through cross-coupling reactions. While the direct evidence of its incorporation into clinically evaluated drugs is currently limited, its potential as a versatile starting material for the discovery of new therapeutic agents is substantial. Further research focused on the synthesis and biological evaluation of compound libraries derived from this compound is warranted to fully realize its potential in drug discovery and development.

References

- 1. Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles: synthetic strategies and their pharmaceutical applications-an overview | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Two-Step Synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol from 3-Pentyn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(indolyl)alkanes are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules and are pivotal intermediates in medicinal chemistry and drug discovery. This application note details a reliable two-step synthetic pathway for the preparation of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol, a functionalized bis(indolyl)alkane, commencing from the commercially available starting material, 3-pentyn-1-ol. The synthesis involves an initial mercury-catalyzed hydration of the alkyne to a ketone intermediate, followed by an acid-catalyzed condensation with 1-methylindole. The protocols provided are designed to be clear and reproducible for researchers in the field of organic synthesis and drug development.

Synthetic Strategy and Workflow

The synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol is achieved through the following two-step sequence:

-

Hydration of this compound: The first step involves the Markovnikov hydration of the internal alkyne, this compound, to yield the corresponding ketone, 4-hydroxypentan-2-one. This reaction is catalyzed by a mixture of sulfuric acid and mercuric sulfate.[1][2][3][4][5]

-

Acid-Catalyzed Condensation: The second step is the electrophilic substitution reaction of two equivalents of 1-methylindole with the synthesized 4-hydroxypentan-2-one in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to afford the target compound.[6][7]

The overall workflow for this synthesis is depicted below:

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxypentan-2-one

This protocol describes the mercury-catalyzed hydration of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 84.12 | 8.41 g | 0.10 |

| Sulfuric Acid (conc.) | 98.08 | 1.0 mL | - |

| Mercuric Sulfate | 296.65 | 0.30 g | 0.001 |

| Deionized Water | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water (50 mL) and concentrated sulfuric acid (1.0 mL).

-

Carefully add mercuric sulfate (0.30 g) to the acidic solution and stir until it dissolves.

-

Add this compound (8.41 g, 0.10 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-hydroxypentan-2-one.

-

Purify the crude product by vacuum distillation to obtain pure 4-hydroxypentan-2-one.

Expected Yield: 70-80%

Characterization of 4-Hydroxypentan-2-one:

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molar Mass | 102.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 75-77 °C at 15 mmHg |

Step 2: Synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol

This protocol details the acid-catalyzed condensation of 4-hydroxypentan-2-one with 1-methylindole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxypentan-2-one | 102.13 | 5.11 g | 0.05 |

| 1-Methylindole | 131.17 | 13.12 g | 0.10 |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.86 g | 0.005 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-hydroxypentan-2-one (5.11 g, 0.05 mol) and 1-methylindole (13.12 g, 0.10 mol) in dichloromethane (100 mL).

-

Add p-toluenesulfonic acid (0.86 g, 0.005 mol) to the solution.

-

Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol as a solid.

Expected Yield: 65-75%

Characterization of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol:

| Property | Value |

| Molecular Formula | C₂₅H₂₈N₂O |

| Molar Mass | 372.51 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined |

Predicted NMR Data:

-

¹H NMR (CDCl₃, 500 MHz): δ 7.50-7.00 (m, 8H, Ar-H), 6.85 (s, 2H, indole C2-H), 3.70 (s, 6H, 2 x N-CH₃), 3.50 (t, 2H, -CH₂OH), 2.50 (t, 2H, -CH₂-), 1.80 (s, 3H, -C(CH₃)-), 1.60 (m, 1H, -OH).

-

¹³C NMR (CDCl₃, 125 MHz): δ 137.0, 128.0, 126.5, 121.5, 120.0, 119.0, 115.0, 109.5, 62.0, 45.0, 38.0, 32.5, 30.0.

Note: Actual NMR chemical shifts may vary. The product should be fully characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Reaction Mechanisms

Hydration of this compound

The hydration of the alkyne proceeds through a mercury-catalyzed electrophilic addition of water across the triple bond, following Markovnikov's rule. The reaction initiates with the formation of a mercurinium ion intermediate, which is then attacked by a water molecule. Subsequent deprotonation and tautomerization of the enol intermediate yield the final ketone product.

Caption: Mechanism of alkyne hydration.

Acid-Catalyzed Condensation